(Cyclohexylmethyl)hydrazine hydrochloride
Description
Contextualization within Hydrazine (B178648) Chemistry Research
Hydrazine (N₂H₄) is a highly reactive and versatile chemical that serves as a fundamental building block in organic synthesis. nih.gov The substitution of one or more of its hydrogen atoms gives rise to a vast family of hydrazine derivatives, which are integral to the synthesis of a wide range of heterocyclic compounds. nih.gov These derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govaaronchem.com
The chemical reactivity of the hydrazine group, characterized by its nucleophilic nature, allows for the formation of various derivatives, including hydrazides and hydrazones. nih.gov The specific substituents on the hydrazine core play a crucial role in determining the compound's physicochemical properties and its biological targets. The incorporation of a cyclohexylmethyl group introduces a non-polar, alicyclic component that can influence the compound's lipophilicity and steric interactions with biological macromolecules.
Significance of (Cyclohexylmethyl)hydrazine Hydrochloride in Advanced Chemical and Biological Research
While extensive peer-reviewed research specifically detailing the biological activities of this compound is not widely available in the public domain, information from commercial suppliers of research chemicals suggests its potential as a subject of investigation in several key areas of biological research. biosynth.com According to some sources, this compound has been explored for its potential efficacy in models of various conditions. biosynth.com
These potential research applications are reportedly linked to the compound's inhibitory effects on the production of inflammatory cytokines and enzymes such as prostaglandin (B15479496) E2 synthase and cyclooxygenase-1 (COX-1). biosynth.com It is important to note that these suggested areas of research are based on information from a commercial supplier and await broader validation within the peer-reviewed scientific literature. The presence of the cyclohexyl group is significant, as this moiety is a common feature in many drug molecules and is known to influence pharmacological properties by providing a three-dimensional structure that can enhance binding to target proteins.
Below are the key identifiers and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 3637-58-9 | biosynth.comapolloscientific.co.ukscbt.com |
| Molecular Formula | C₇H₁₇ClN₂ | biosynth.comscbt.comjwpharmlab.com |
| Molecular Weight | 164.68 g/mol | biosynth.com |
| MDL Number | MFCD06245509 | apolloscientific.co.uk |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h7,9H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOWYFYWHQTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375459 | |
| Record name | Cyclohexylmethylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-58-9 | |
| Record name | Cyclohexylmethylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Cyclohexylmethyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for (Cyclohexylmethyl)hydrazine Hydrochloride
Established methods for synthesizing alkylated hydrazines like this compound are typically robust, well-documented, and rely on multi-step procedures that are adaptable to various scales.
The foundational step in many synthetic routes to N-alkylhydrazines is the condensation reaction between a hydrazine (B178648) and a carbonyl compound. researchgate.net This reaction is a versatile and high-yield method for creating a carbon-nitrogen double bond (C=N), forming a hydrazone intermediate. researchgate.netrsc.org The process is typically performed under acidic conditions, using a catalytic amount of an acid like glacial acetic acid or sulfuric acid in an alcoholic solvent to drive the formation of the hydrazone. researchgate.net The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the hydrazone.
While straightforward, the reaction's outcome can be influenced by conditions; for instance, using a significant excess of hydrazine hydrate (B1144303) can sometimes favor the reduction of the carbonyl compound to an alcohol over the formation of the condensation product. uchile.cl Various techniques, including traditional solution-based synthesis, mechanochemistry, and solid-state melt reactions, have been explored to optimize the formation of hydrazone intermediates. rsc.org
Reductive alkylation is a highly effective and common strategy for preparing substituted hydrazines. This approach combines the condensation reaction and a reduction step into a single, often one-pot, procedure. The general process involves the in-situ formation of a hydrazone from a hydrazine and a carbonyl compound, which is then immediately reduced to the corresponding alkylated hydrazine without isolation of the intermediate.
A noteworthy development in this area is the use of α-picoline-borane as a reducing agent. organic-chemistry.orgthieme-connect.com This method is considered efficient for the direct reductive alkylation of hydrazine derivatives and is suitable for industrial applications as it avoids the use of more toxic reagents. organic-chemistry.org The reaction can be fine-tuned to produce mono- or di-alkylated hydrazines. thieme-connect.com The efficiency of the initial hydrazone formation can be enhanced by the use of acid catalysts such as hydrochloric acid. thieme-connect.com
More recently, enzymatic methods have emerged as a green alternative. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyl compounds with hydrazines, a process termed "reductive hydrazination," to produce substituted acyclic and cyclic N-alkylhydrazines under mild conditions. nih.gov
The direct synthesis of this compound is most practically achieved through the reductive alkylation of cyclohexanecarboxaldehyde (B41370). In this specific pathway, hydrazine is reacted with cyclohexanecarboxaldehyde to form the cyclohexanecarboxaldehyde hydrazone intermediate. This intermediate is subsequently reduced to yield (Cyclohexylmethyl)hydrazine. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.
While direct literature detailing this exact multi-step synthesis is sparse, the principles are well-established by analogous reactions. For example, research on reductive alkylation using α-picoline-borane specifically attempted the sequential double alkylation with cyclohexanecarboxaldehyde, demonstrating the relevance of this carbonyl compound in the synthesis of complex hydrazines. thieme-connect.com Furthermore, various hydrazine derivatives incorporating a cyclohexyl group have been synthesized, such as N-cyclohexyl-2-[(3-ethoxy-2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide, underscoring the feasibility of incorporating the cyclohexyl moiety onto a hydrazine backbone. researchgate.net
Plausible Synthesis of this compound
| Step | Reaction | Reagents & Conditions | Product | Description |
|---|---|---|---|---|
| 1 | Condensation | Hydrazine hydrate, Cyclohexanecarboxaldehyde, Acid catalyst (e.g., Acetic Acid) | Cyclohexanecarboxaldehyde hydrazone | Formation of the C=N double bond via dehydration. |
| 2 | Reduction | Reducing agent (e.g., NaBH₄, H₂/Pd, α-picoline-borane) | (Cyclohexylmethyl)hydrazine | Reduction of the hydrazone C=N bond to a C-N single bond. |
| 3 | Salt Formation | Hydrochloric Acid (HCl) in a suitable solvent (e.g., Ethanol, Ether) | This compound | Protonation of the basic hydrazine to form the stable, crystalline hydrochloride salt. |
Novel Synthetic Approaches and Innovations
The field of chemical synthesis is continually evolving, with new methodologies offering improvements in efficiency, selectivity, and environmental impact.
Photocatalysis, which utilizes light to drive chemical reactions, represents a modern frontier in organic synthesis. In the context of hydrazine chemistry, research has explored the use of photocatalysts like graphitic carbon nitride (GCN) and titanium dioxide (TiO₂). researchgate.netmdpi.com However, the majority of this research has focused on the decomposition of hydrazine and its derivatives for applications such as hydrogen (H₂) production, where hydrazine acts as a sacrificial electron donor. researchgate.net
Other studies have employed visible-light photocatalysis with ruthenium-based catalysts for the specific purpose of cleaving the N-N bond in substituted hydrazines and hydrazides. nih.govthieme-connect.com This process is effective for generating secondary aromatic amines from various hydrazine precursors. nih.govthieme-connect.com While these findings highlight the potential of photocatalysis to mediate transformations of hydrazine compounds, the direct photocatalytic synthesis of alkylhydrazine derivatives like (Cyclohexylmethyl)hydrazine from simpler precursors is a less developed area of research. Current methods are geared more towards the transformation or decomposition of existing hydrazine structures rather than their construction.
Ionic hydrogenation is a metal-free reduction method that involves the transfer of a hydride ion from a donor, such as an organosilane, to a substrate that has been activated by a proton source, like a strong acid. wikipedia.org This technique has been effectively applied to the synthesis of 1,2-dialkylhydrazines. researchgate.netunimi.it
The strategy involves the initial condensation of an aldehyde with hydrazine to form an azine (a molecule with a C=N-N=C structure). This azine intermediate is then reduced via ionic hydrogenation to the corresponding 1,2-dialkylhydrazine. unimi.it This method is noted for being operationally simple, rapid, and providing high yields with good tolerance for various functional groups. unimi.it While primarily demonstrated for symmetrical 1,2-dialkylhydrazines, the principles of activating a C=N bond for reduction are fundamental and represent an innovative, metal-free alternative to classical reduction techniques for hydrazine derivatives.
Solid-Phase Synthesis Applications
While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the principles of solid-phase organic synthesis (SPOS) for related hydrazine derivatives are well-established and directly applicable. Solid-phase synthesis offers significant advantages, including simplified purification procedures and the potential for automation.
A common strategy for the solid-phase synthesis of substituted hydrazines involves the use of a resin-bound electrophile that reacts with a hydrazine derivative. For instance, trityl chloride resins are frequently employed. The synthesis could conceptually proceed by immobilizing a cyclohexylmethyl group onto the resin, followed by reaction with a protected hydrazine. Alternatively, a resin-bound hydrazine could be reacted with a cyclohexylmethyl halide.
A relevant approach is the use of Fmoc-hydrazine resins, which are stable and suitable for the synthesis of peptide hydrazides. nih.govrasayanjournal.co.inmsu.edunist.gov This methodology could be adapted for the synthesis of (Cyclohexylmethyl)hydrazine by first attaching a suitable linker to the solid support, followed by coupling with a protected form of hydrazine. The cyclohexylmethyl group could then be introduced, followed by cleavage from the resin to yield the desired product. The Fmoc/tert-butyl strategy is often preferred for the synthesis of hydrazinopeptides as it can minimize the formation of by-products that may arise from the instability of the N-N bond in strong acidic conditions used for cleavage. nih.gov
The development of solid-phase synthesis for s-tetrazines, which involves the reaction of nitriles with hydrazine hydrate on a solid support, further demonstrates the versatility of these techniques for creating N-N bond-containing compounds. nih.govacs.org These established solid-phase methodologies provide a strong foundation for the potential development of efficient and high-throughput synthetic routes to this compound and its derivatives for research applications.
Characterization of Synthetic Products in Research Contexts
The definitive identification and purity assessment of synthesized this compound are crucial for its application in research. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Techniques (NMR, MS, IR) in Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclohexane (B81311) ring would appear as a complex multiplet in the aliphatic region. The methylene (B1212753) protons (CH₂) adjacent to the hydrazine moiety and the protons of the hydrazine group itself (NH-NH₂) would also exhibit characteristic chemical shifts. For example, in related hydrazine derivatives, the N-H protons can appear as broad signals. mdpi.com The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the cyclohexyl ring and the methyl group. The chemical shifts of these carbons are influenced by their local electronic environment. mdpi.com The presence of electronegative nitrogen atoms typically causes a downfield shift for adjacent carbon atoms. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak corresponding to the free base, (Cyclohexylmethyl)hydrazine, would be expected. The fragmentation pattern would likely involve the cleavage of the C-N bond and the N-N bond, leading to characteristic fragment ions. raco.cat For instance, the loss of the hydrazine group or the cyclohexylmethyl group would result in predictable mass-to-charge ratios.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. msu.edu
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (hydrazine) | 3300-3400 (often broad) |
| C-H stretching (aliphatic) | 2850-2960 |
| N-H bending | 1590-1650 |
| C-N stretching | 1000-1250 |
Data based on typical IR absorption ranges for functional groups and data from related hydrazine compounds. nist.govnist.govosti.govchemicalbook.com
These spectroscopic techniques, when used in combination, provide a comprehensive and unambiguous structural confirmation of this compound.
Chromatographic Purity Assessment (HPLC, GC, LC-MS)
Chromatographic methods are essential for determining the purity of a synthesized batch of this compound and for separating it from any unreacted starting materials or by-products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of polar compounds like hydrazine derivatives. rasayanjournal.co.ingoogle.comresearchgate.net A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. rasayanjournal.co.insielc.com Detection is commonly performed using a UV detector, often after derivatization to introduce a chromophore, as hydrazine itself has poor UV absorbance. google.com Derivatization with reagents like salicylaldehyde (B1680747) can be used to form a hydrazone that is readily detectable. rasayanjournal.co.in The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the polarity and potential instability of hydrazines, derivatization is often necessary before GC analysis. oup.comnih.gov A common derivatization agent is acetone, which reacts with hydrazine to form a more stable and volatile hydrazone. oup.comnih.gov This allows for sensitive detection and quantification, even at trace levels. oup.comnih.gov The use of headspace GC-MS can be particularly advantageous for analyzing residual hydrazine in a sample matrix. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly effective for the analysis of hydrazine derivatives in complex mixtures. bldpharm.combldpharm.comchemscene.comnih.govresearchgate.net It can provide both quantitative purity data and structural confirmation of the main component and any impurities. Methods have been developed for the simultaneous quantitative analysis of hydrazine and its metabolites in biological samples, often involving derivatization to improve chromatographic performance and ionization efficiency. nih.govresearchgate.net For this compound, an LC-MS method would likely involve reversed-phase chromatography followed by electrospray ionization (ESI) in positive ion mode to detect the protonated molecule.
Reaction Mechanisms and Chemical Reactivity
Mechanistic Investigations of (Cyclohexylmethyl)hydrazine Hydrochloride Reactions
The reactions involving this compound are governed by the fundamental principles of nucleophilicity and the acid-base chemistry of the hydrazine (B178648) moiety.
The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile. The reactivity of hydrazines has been a subject of detailed kinetic studies. Investigations into the reactions of various hydrazines with electrophiles like benzhydrylium ions have been performed to quantify their nucleophilicity. nih.govresearchgate.net These studies utilize the linear free energy relationship, log k₂ = sN(N + E), to determine the nucleophilicity parameter (N) and the sensitivity parameter (sN). researchgate.net
The substitution on the hydrazine nitrogen atoms significantly influences reactivity. For instance, while methyl groups on the α-position tend to increase reactivity, they decrease it at the β-position. researchgate.net In the case of (Cyclohexylmethyl)hydrazine, the cyclohexylmethyl group, being an alkyl substituent, influences the nucleophilicity of the hydrazine core. Generally, the reactivity of amines and hydrazines is significantly lower in water compared to acetonitrile (B52724), by a factor of about 100, though the relative reactivity patterns between different substituted hydrazines remain similar across these solvents. nih.govresearchgate.net
A classic example showcasing the nucleophilic character of hydrazines is the Wolff-Kishner reduction. In this reaction, a ketone or aldehyde is first converted to a hydrazone through the nucleophilic addition of hydrazine to the carbonyl carbon. libretexts.orgfiveable.me This is followed by deprotonation and subsequent elimination of nitrogen gas under basic conditions to yield an alkane. libretexts.org
Table 1: Factors Influencing Hydrazine Nucleophilicity
| Factor | Effect on Reactivity | Mechanistic Insight |
|---|---|---|
| Solvent | Reactivity is ~100x greater in acetonitrile than in water. nih.govresearchgate.net | The relative reactivities of different hydrazines are nearly identical in both solvents. researchgate.net |
| Substitution | Methyl groups increase the reactivity of the α-position but decrease it at the β-position. researchgate.net | Electronic and steric effects of substituents modulate the availability of the nitrogen lone pair. |
| α-Effect | No significant enhanced nucleophilicity (α-effect) is observed for hydrazines relative to alkylamines in reactions with benzhydrylium ions. nih.govresearchgate.net | The expected rate enhancement from the adjacent lone pair is not a dominant factor in these specific reaction types. |
(Cyclohexylmethyl)hydrazine is commonly supplied as its hydrochloride salt. This salt form enhances the compound's stability and simplifies handling compared to the free base. The hydrochloride salt is typically a white solid that is soluble in water. sciencemadness.org
In chemical reactions, the hydrochloride form can play a direct catalytic role. For instance, in the formation of hydrazones from carbonyl compounds, the acidic nature of the hydrazinium (B103819) ion (the protonated form of hydrazine) can serve as an acid catalyst, eliminating the need to add an external acid. researchgate.net
However, for reactions requiring the free base, the hydrochloride salt must be neutralized. This is typically achieved by treating the salt with a strong base like sodium hydroxide (B78521) or a milder base such as sodium bicarbonate. sciencemadness.orgresearchgate.net The free hydrazine can then be extracted into an organic solvent for subsequent reactions. researchgate.net The preparation of hydrazine hydrochloride salts is generally accomplished by reacting the hydrazine free base with hydrochloric acid. sciencemadness.org
Chemical Transformations and Derivative Formation
The nucleophilic nature of this compound makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic structures and pharmacologically relevant derivatives.
Hydrazine and its derivatives are fundamental building blocks in heterocyclic chemistry. They readily react with compounds containing two electrophilic centers to form stable ring structures. A prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a β-ketoester to produce a pyrazolone. hilarispublisher.com Similarly, reactions with 1,3-diketones yield pyrazoles.
The versatility of hydrazine in cyclization reactions is extensive. It can be used to synthesize a variety of heterocyclic systems:
Pyrazoles: Formed by reacting hydrazines with 1,3-dicarbonyl compounds. hilarispublisher.com
Pyrazolones: Result from the condensation of hydrazines with β-ketoesters. hilarispublisher.com
Benzothiazoles: 2-Hydrazinobenzothiazoles can be prepared by reacting 2-chlorobenzothiazoles with hydrazine hydrate (B1144303). google.com
Thiophenes and Pyrroles: The heterocyclization of certain sulfur-containing compounds in a hydrazine hydrate medium can lead to the formation of thiophene (B33073) and pyrrole (B145914) derivatives. nih.gov
Triazinones: The reaction of 2H-azirine-2-carboxamides with hydrazine can produce tetrahydro-1,2,4-triazin-6-ones. researchgate.net
These reactions demonstrate the potential of this compound as a synthon for creating diverse heterocyclic scaffolds.
Table 2: Examples of Heterocyclic Synthesis Using Hydrazine Precursors
| Starting Material(s) | Reagent | Resulting Heterocycle |
|---|---|---|
| β-Ketoester | Hydrazine | Pyrazolone hilarispublisher.com |
| 1,3-Diketone | Hydrazine | Pyrazole hilarispublisher.com |
| 2-Chlorobenzothiazole | Hydrazine Hydrate | 2-Hydrazinobenzothiazole google.com |
| Chalcone Epoxide | Hydrazine Hydrate | Pyrazole hilarispublisher.com |
| Bis(2-chloroprop-2-en-1-yl)sulfide | Hydrazine Hydrate-KOH | Thiophene and Pyrrole derivatives nih.gov |
| Mefenamic Acid derivative (Benzohydrazide) | Carbon Disulfide, then Hydrazine Hydrate | Oxadiazole and Triazole derivatives ekb.eg |
The hydrazine moiety is a key component in the synthesis of various biologically active molecules. Synthetic nucleoside mimics, which are crucial in the development of antiviral and anticancer drugs, can be synthesized from hydrazine-ribose units. nih.gov Although these derivatives have been developed over decades, their biological activities, particularly antiviral properties, remain relatively underexplored. nih.gov The goal of incorporating a hydrazine-derived structure is to formulate novel drug candidates with potentially new modes of action. nih.gov
Furthermore, hydrazine derivatives are used to create more complex molecules from existing drugs. For example, mefenamic acid, a non-steroidal anti-inflammatory drug, can be converted to its corresponding benzohydrazide (B10538) via reaction with hydrazine hydrate. ekb.eg This intermediate can then be used to synthesize a variety of five and seven-membered heterocyclic compounds, with the aim of discovering new therapeutic agents. ekb.eg
Stereochemical Considerations in Synthesis and Reactivity
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, its synthesis does not typically involve stereochemical control unless chiral reagents or catalysts are used.
However, stereochemistry becomes a critical consideration when (Cyclohexylmethyl)hydrazine reacts with chiral substrates. For instance, if it reacts with a chiral aldehyde or ketone, the resulting hydrazone will be a mixture of diastereomers. The facial selectivity of the nucleophilic attack on the carbonyl carbon will determine the ratio of these diastereomers. This ratio can be influenced by steric hindrance from both the cyclohexylmethyl group and the substituents on the chiral carbonyl compound.
While there is no specific literature detailing stereoselective reactions for this compound, the general principles of asymmetric synthesis would apply. The use of chiral auxiliaries or catalysts could, in theory, induce stereoselectivity in reactions involving this reagent, leading to the formation of enantioenriched products.
Biological Activities and Pharmacological Mechanisms
Molecular Mechanisms of Action
Research into the molecular underpinnings of (Cyclohexylmethyl)hydrazine hydrochloride's activity has pointed towards several key mechanisms, including enzyme inhibition and the modulation of inflammatory signaling molecules.
This compound has been reported to exhibit inhibitory effects on enzymes that are crucial in the inflammatory cascade, namely Cyclooxygenase-1 (COX-1) and Prostaglandin (B15479496) E2 synthase. biosynth.com COX-1 is a constitutive enzyme involved in the synthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological processes, including inflammation. nih.gov Prostaglandin E2 synthase is a downstream enzyme in the arachidonic acid pathway that specifically catalyzes the production of Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govbldpharm.com
The hydrazine (B178648) moiety is a known pharmacophore in various enzyme inhibitors, and its presence in this compound is likely central to its inhibitory activity. nih.gov While specific IC50 values for the inhibition of COX-1 and Prostaglandin E2 Synthase by this compound are not detailed in publicly available literature, the reported inhibitory action suggests a potential to reduce the production of pro-inflammatory prostaglandins.
| Target Enzyme | Reported Activity |
| Cyclooxygenase-1 (COX-1) | Inhibitory Effect biosynth.com |
| Prostaglandin E2 Synthase | Inhibitory Effect biosynth.com |
The compound has been noted for its ability to inhibit the production of inflammatory cytokines. biosynth.com Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. In inflammatory conditions, pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factor (TNF) are often upregulated. The modulation of these signaling molecules is a key strategy in the management of inflammatory and autoimmune diseases. mdpi.com The specific profile of cytokine modulation by this compound is an area that warrants further detailed investigation to fully characterize its anti-inflammatory effects.
The interaction of this compound with biological macromolecules extends to its use as a building block in the synthesis of more complex therapeutic agents. Notably, it has been used as a reagent in the development of modulators for the orphan nuclear receptor ROR-gamma-t (RORγt). nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are a subset of T helper cells that produce pro-inflammatory cytokines like IL-17 and are implicated in the pathogenesis of several autoimmune diseases. nih.gov This suggests that while the compound itself has intrinsic activity, its structural features are also amenable to forming interactions within the binding sites of larger, therapeutically relevant macromolecules.
Therapeutic Research Areas and Target Identification
The reported biological activities of this compound have positioned it as a compound of interest in several areas of therapeutic research, particularly those centered around the modulation of the immune system and inflammatory pathways.
The compound has been investigated for its potential in the context of autoimmune diseases such as rheumatoid arthritis. biosynth.com The link between its inhibitory action on pro-inflammatory enzyme systems and its potential utility in autoimmune conditions is a logical extension of its mechanism of action. Furthermore, its application in the synthesis of RORγt modulators underscores its relevance in this research area, as RORγt is a significant target for the development of novel treatments for a range of autoimmune disorders. nih.gov
Antiparasitic and Anticancer Research
Furthermore, the investigation of naphthyl-thiazole derivatives, which can be synthesized from hydrazine precursors, has shown promising in vitro activity against parasites such as Leishmania amazonensis and Trypanosoma cruzi. unl.pt These examples highlight the therapeutic potential residing within the hydrazine scaffold, but it is crucial to note that these findings on related but distinct molecules cannot be directly extrapolated to this compound.
Table 1: Examples of Hydrazine Derivatives and their Investigated Biological Activities
| Compound Class | Investigated Activity | Key Findings |
| Quinoline-based Hydrazide-Hydrazones | Anticancer | Showed cytotoxic activity against neuroblastoma and breast adenocarcinoma cell lines. nih.govingentaconnect.com |
| 2-Arylquinazolin-4-hydrazines | Antiparasitic (Antitrypanosomal) | Act as nitric oxide donors, showing activity against Trypanosoma cruzi. nih.gov |
| Naphthyl-thiazole derivatives | Antiparasitic | Demonstrated in vitro potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt |
Central Nervous System (CNS) Activity Studies
There is a significant lack of specific research into the central nervous system (CNS) activity of this compound. General principles in medicinal chemistry for CNS drugs focus on properties like the ability to cross the blood-brain barrier, which is influenced by molecular weight, lipophilicity, and hydrogen bonding capacity. While the structural features of this compound could theoretically allow for CNS penetration, no empirical studies were found to confirm or investigate any specific CNS effects, such as antidepressant, anxiolytic, or anticonvulsant activities.
Toxicological and Safety Research
Mechanisms of Toxicity of Hydrazine (B178648) Derivativesnih.govresearchgate.net
The toxicity of hydrazine derivatives, a class of compounds to which (Cyclohexylmethyl)hydrazine hydrochloride belongs, is largely attributed to their metabolic activation into reactive species. nih.govresearchgate.net This biotransformation is a double-edged sword, responsible for both the therapeutic effects and the significant health risks associated with these chemicals, including mutagenicity and carcinogenicity. nih.gov Many hydrazine derivatives are known to induce a range of toxic effects, from central nervous system disorders to cancer. nih.govnih.gov The metabolic pathways, whether enzymatic or non-enzymatic, are central to understanding their mechanism of toxicity. nih.govresearchgate.net
The biotransformation of hydrazine derivatives is a critical step in their toxic action, leading to the formation of highly reactive intermediates. nih.gov This process can occur through various enzymatic and non-enzymatic pathways.
Enzymatic Activation: The cytochrome P450 enzyme system in the liver is a primary site for the metabolism of many chemicals, including hydrazines. nih.gov These enzymes can oxidize hydrazines, but this can also lead to the inactivation of the enzymes themselves, a process known as suicidal inactivation. nih.gov Peroxidases represent another enzymatic pathway capable of metabolizing hydrazines, which can also result in the formation of reactive intermediates. nih.gov The metabolism of some hydrazine derivatives is known to produce free radicals, such as alkyl radicals, which are highly reactive. nih.govresearchgate.net
Non-Enzymatic Activation: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the one-electron oxidation of hydrazine derivatives. nih.govresearchgate.net This oxidation generates hydrazyl radicals, which can then react with molecular oxygen to produce reactive oxygen species (ROS), including superoxide (B77818) anion radicals. nih.govresearchgate.net The generation of these free radicals can lead to oxidative stress, depleting cellular antioxidants like glutathione (B108866) and compromising cell integrity. nih.gov Studies have shown that free radicals play a key role in hydrazine-induced toxicity. nih.gov
The formation of these reactive species—including alkyl radicals, hydrazyl radicals, and ROS—is considered a primary mechanism for the toxic effects observed with hydrazine compounds, as they can bind to and damage essential cellular macromolecules like DNA, proteins, and lipids. nih.govresearchgate.net
The reactive intermediates formed during the metabolism of hydrazine derivatives are capable of causing significant genetic damage. nih.govresearchgate.net A number of compounds in this class have been identified as mutagens and carcinogens. nih.gov
Research has demonstrated that many hydrazine derivatives can induce DNA damage. nih.govaacrjournals.org A study of sixteen different hydrazine derivatives found that nine of them caused significant DNA fragmentation in the liver or lungs of mice. nih.govaacrjournals.org This DNA-damaging potential was found to have a strong positive correlation with the carcinogenic potency of the compounds. nih.govaacrjournals.org For instance, the five most potent carcinogens in the group all tested positive for inducing DNA damage. nih.gov
Genotoxicity has also been assessed using the hepatocyte primary culture/DNA repair test. In one study using rat hepatocytes, 6 out of 32 hydrazine derivatives were found to be genotoxic. nih.gov When the same test was conducted with mouse hepatocytes, an additional four compounds showed positive results, suggesting a species-specific susceptibility to the genotoxic effects of these chemicals. nih.gov This difference in genotoxicity between species appears to align with in vivo carcinogenicity data for these agents. nih.gov The ability of these compounds to cause mutations is often evaluated using the Salmonella-microsome (Ames) test, where many hydrazine derivatives have shown positive results. nih.govaacrjournals.org
Table 1: Genotoxicity of Selected Hydrazine Derivatives in Different Test Systems
| Compound | DNA Damage (in vivo, Mouse) nih.govaacrjournals.org | Mutagenicity (Ames Test) nih.govaacrjournals.org | DNA Repair (Rat Hepatocytes) nih.gov | DNA Repair (Mouse Hepatocytes) nih.gov |
|---|---|---|---|---|
| Hydrazine | Positive | Positive | Negative | Positive |
| 1,1-Dimethylhydrazine | Positive | Positive | Negative | Positive |
| 1,2-Dimethylhydrazine | Positive | Positive | Positive | Positive |
| Phenylhydrazine | Positive | Positive | Positive | - |
| Isoniazid | Positive | Positive | Negative | - |
| Hydralazine | Positive | Positive | Positive | Positive |
Note: This table summarizes findings for representative hydrazine derivatives to illustrate the general toxicological profile of this chemical class. Data for this compound specifically is not available in the cited literature.
Occupational Exposure and Laboratory Safety Researchnih.govresearchgate.net
Given the reactivity and potential toxicity of hydrazine compounds, occupational exposure and laboratory safety are significant concerns. nih.govresearchgate.net Exposure is a health issue for workers in industries where these chemicals are used, such as aerospace and chemical manufacturing. nih.govnih.gov
To protect workers, various occupational safety and health organizations have established exposure limits for hydrazine compounds. cdc.govcdc.gov For instance, the US Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set specific limits for hydrazine in workplace air. cdc.govcdc.gov
Key control strategies include:
Engineering Controls: The primary method for controlling exposure is the use of closed handling systems and adequate ventilation, such as chemical fume hoods. dtic.milunm.edu For flammable hydrazine solutions, explosion-proof electrical equipment should be used. inchem.org
Exposure Monitoring: Routine air monitoring is a crucial part of any employee protection program to ensure that concentrations of hydrazine vapors remain below established exposure limits. dtic.mil Sensory detection is not reliable, as the ammonia-like odor of hydrazine is typically only perceptible at concentrations of 3-5 ppm, which is well above the recommended exposure limits. dtic.mil
Personal Protective Equipment (PPE): When engineering controls are not sufficient, personnel must use appropriate PPE. This includes chemical-resistant gloves (butyl rubber is often recommended), safety goggles or face shields, and lab coats or protective suits. vanderbilt.eduarxada.com Standard cartridge respirators are not suitable for hydrazine; a self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used when high concentrations may be present. dtic.milarxada.com
Strict protocols for the handling and storage of hydrazine derivatives are essential to ensure safety in a research environment. croneri.co.ukscbt.com
Handling: All work with this compound and similar compounds should be performed in a well-ventilated area, preferably within a chemical fume hood. unm.eduapolloscientific.co.uk Direct contact with the skin and eyes must be avoided. scbt.comapolloscientific.co.uk It is important to prevent the aerosolization of dusts from solid compounds. apolloscientific.co.uk After handling, hands should be washed thoroughly. unm.edu
Storage: this compound should be stored in original, tightly sealed containers in a cool, dry, and well-ventilated area. croneri.co.ukapolloscientific.co.ukchemicalbook.com It must be stored away from incompatible materials, which include oxidizing agents, acids, metal oxides (like iron and copper), and porous materials such as wood or cloth. arxada.comscbt.com Containers should be protected from physical damage and direct sunlight. croneri.co.ukchemicalbook.com Storage areas should be clearly marked and accessible only to trained and authorized personnel. scbt.com
Table 2: Summary of Laboratory Safety Protocols for Hydrazine Derivatives
| Safety Protocol | Recommendation | Rationale |
|---|---|---|
| Engineering Controls | Use in a chemical fume hood; use closed systems where possible. unm.edu | To minimize inhalation exposure to toxic and potentially carcinogenic vapors. unm.edu |
| Personal Protective Equipment (PPE) | Wear butyl rubber gloves, chemical safety goggles, and a lab coat. vanderbilt.eduarxada.com | To prevent skin and eye contact with the corrosive material. vanderbilt.edu |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., oxidizers, acids, metal oxides). croneri.co.ukchemicalbook.com | To prevent dangerous reactions, such as fire or explosion, and maintain chemical stability. arxada.comscbt.com |
| Spill Management | Evacuate the area, remove ignition sources, and use appropriate PPE. Absorb with inert material. Do not allow entry into sewers. scbt.comsevron.co.uk | To prevent exposure and environmental contamination. Hydrazine vapors can be flammable. croneri.co.ukscbt.com |
| Fire Safety | Use water to fight fires, as it cools and dilutes the chemical below its combustible limit. dtic.mil | Hydrazine solutions below 40% are not ignitable. dtic.milinchem.org |
Environmental Impact Studies and Disposal Considerationsinchem.orgnih.gov
The release of hydrazine compounds into the environment is a concern due to their toxicity. sevron.co.uk Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA), and their disposal is subject to strict regulations. nih.gov
Studies on the environmental fate of hydrazine fuels have shown that they can be stable in pure water but will degrade under various environmental conditions. dtic.mil The decomposition rate is influenced by factors such as the presence of catalysts and microorganisms. dtic.milacs.org In soil and water, hydrazine acts as an oxygen scavenger, which can deplete the dissolved oxygen necessary for aquatic life. arxada.com
Proper disposal is critical to mitigate environmental impact. Acceptable disposal methods for wastes containing hydrazines include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber. inchem.orgnih.gov For small spills or residual amounts in a laboratory setting, chemical neutralization can be employed. This often involves dilution with water followed by careful treatment with an oxidizing agent like calcium hypochlorite (B82951) or hydrogen peroxide. nih.govreddit.com It is crucial that such neutralization reactions are carried out cautiously to ensure the complete destruction of the hydrazine compound, as incomplete reactions can sometimes produce other hazardous by-products. nih.gov Waste containing hydrazine should never be discharged into a common sewer or waterway without appropriate treatment. arxada.comsevron.co.uk
Advanced Analytical Methodologies for Detection and Quantification of Cyclohexylmethyl Hydrazine Hydrochloride
The accurate detection and quantification of (Cyclohexylmethyl)hydrazine hydrochloride are essential in various research and quality control settings. Due to the reactive and polar nature of hydrazine (B178648) compounds, specialized analytical methods are required to achieve the necessary sensitivity, selectivity, and reproducibility. Methodologies often involve chromatographic and spectroscopic techniques, frequently coupled with derivatization strategies to enhance analytical performance.
Computational and Theoretical Studies
Molecular Modeling and Simulation for Conformational Analysis
Conformational analysis is a critical step in understanding a molecule's properties, as its three-dimensional shape dictates how it interacts with its environment. This analysis for (Cyclohexylmethyl)hydrazine hydrochloride would involve identifying the most stable arrangements of its atoms.
Key Structural Features : The molecule consists of a flexible cyclohexyl ring attached to a methyl-hydrazine group. The primary conformational questions would revolve around:
The chair, boat, or twist-boat conformation of the cyclohexane (B81311) ring. The chair form is typically the most stable for substituted cyclohexanes. biosynth.com
The rotational freedom (torsion angles) around the C-C and C-N single bonds connecting the ring to the hydrazine (B178648) moiety.
Methodology : Molecular mechanics (MM) force fields or quantum mechanical methods would be used to perform a conformational search. Techniques like Monte Carlo or systematic grid scans can explore the potential energy surface to locate low-energy conformers. core.ac.uk Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of these conformers in a simulated environment, such as in a solvent.
Without specific studies, it can be hypothesized that the cyclohexane ring would predominantly adopt a chair conformation, with the (methylhydrazine) substituent in an equatorial position to minimize steric hindrance.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the distribution of electrons in a molecule and its intrinsic reactivity.
Methodology : Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock) would be employed. nih.gov These calculations can determine a wide range of properties.
Calculable Properties :
Optimized Geometry : The most stable 3D structure with precise bond lengths and angles.
Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Charge Distribution : Calculation of partial atomic charges to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The nitrogen atoms of the hydrazine group would be expected to be nucleophilic centers.
Reactivity Descriptors : Various descriptors derived from the electronic structure can predict sites for metabolic attack or chemical reaction.
A summary of typical calculable parameters is presented below.
| Parameter | Description | Relevance |
| Optimized Geometry | Lowest energy arrangement of atoms. | Provides the most stable 3D structure. |
| HOMO/LUMO Energies | Energies of the highest and lowest molecular orbitals. | Indicates electronic excitability and reactivity. |
| Electrostatic Potential | Maps the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein. scribd.com This is fundamental in drug discovery for predicting the binding affinity and orientation of a compound within a receptor's active site.
Process : Docking studies on this compound would require a specific protein target to be identified. The compound's 3D conformers would be systematically placed into the protein's binding site, and a scoring function would estimate the strength of the interaction.
Analysis : The results would identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the -NH and -NH2 groups of the hydrazine moiety could act as hydrogen bond donors or acceptors. researchgate.net
As no specific biological targets for this compound are documented in research literature, no docking studies are available.
Predictive Toxicology and ADMET Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) models are used to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized or tested in a laboratory. scribd.com
Methodology : These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its known biological or toxicological effects. scribd.com Numerous software platforms use large datasets of known compounds to build these predictive models.
Predictable Properties :
Absorption : Prediction of properties like human intestinal absorption and blood-brain barrier penetration.
Distribution : Estimation of plasma protein binding.
Metabolism : Identification of likely sites of metabolism by cytochrome P450 enzymes.
Excretion : Prediction of renal clearance.
Toxicology : Prediction of potential toxicities such as mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
General toxicology information on hydrazines suggests potential for various toxic effects, but specific ADMET predictions for this compound are not published.
A table of commonly predicted ADMET properties is shown below.
| Property Class | Predicted Parameter | Significance |
| Absorption | Intestinal Absorption | Bioavailability after oral administration. |
| Absorption | Blood-Brain Barrier (BBB) Permeability | Potential for central nervous system effects. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential for drug-drug interactions. |
| Toxicology | hERG Inhibition | Risk of cardiotoxicity. |
| Toxicology | Ames Mutagenicity | Potential to cause genetic mutations. |
Applications As a Chemical Intermediate in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The bifunctional nature of the hydrazine (B178648) group, with its two nucleophilic nitrogen atoms, makes (Cyclohexylmethyl)hydrazine hydrochloride a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. This reactivity allows for the construction of stable ring systems that form the core of many functional molecules.
This compound is a versatile reagent for the synthesis of N-substituted pyrazoles, a class of aromatic heterocycles with significant applications in medicinal and agricultural chemistry. google.com The most common and direct method is the Paal-Knorr synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. acs.org In this reaction, the this compound, typically after neutralization to the free base, acts as a bidentate nucleophile. google.comnih.gov One nitrogen atom initially reacts with one of the carbonyl groups to form a hydrazone intermediate, which is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring.
The use of (Cyclohexylmethyl)hydrazine specifically introduces a cyclohexylmethyl group at the N1 position of the pyrazole ring. This substituent can be crucial for modulating the biological activity and physicochemical properties of the final molecule. The reaction is generally high-yielding and can be performed under mild conditions. acs.org
A variety of substrates beyond simple diketones can be employed to generate pyrazole scaffolds. These include α,β-unsaturated ketones and alkynes, which react with the hydrazine derivative through different mechanisms, such as Michael addition followed by cyclization, to afford pyrazolines that can be subsequently oxidized to pyrazoles. google.com
Table 1: Synthesis of N-(Cyclohexylmethyl)pyrazoles
| Reactant A | Reactant B | General Product Structure |
|---|---|---|
| (Cyclohexylmethyl)hydrazine | 1,3-Diketone (e.g., Acetylacetone) | 1-(Cyclohexylmethyl)-3,5-dimethylpyrazole |
| (Cyclohexylmethyl)hydrazine | α,β-Unsaturated Carbonyl | 1-(Cyclohexylmethyl)pyrazoline (oxidized to pyrazole) |
The utility of this compound extends beyond pyrazole synthesis to the formation of other important nitrogen-containing heterocycles. researchgate.net The fundamental reactivity of the hydrazine group allows it to be a key component in building various ring systems. cas.org For example, reaction with 1,4-dicarbonyl compounds can lead to the formation of six-membered pyridazine (B1198779) derivatives.
Furthermore, reagents like cyanoacetohydrazide, which possess multiple functional groups, are known precursors for a wide array of fused and non-fused heterocycles, including pyridines, pyrimidines, and triazoles. cas.org By analogy, (Cyclohexylmethyl)hydrazine can be used in multi-component reactions or as a starting material in reaction cascades to construct more complex heterocyclic frameworks. These syntheses capitalize on the nucleophilicity of the hydrazine nitrogens to react with electrophilic centers in other molecules, leading to cyclization and the formation of new ring systems. chemscene.com
Role in Drug Discovery and Development Pathways
Hydrazine derivatives are recognized as important intermediates in the field of medicinal chemistry. google.com this compound, in particular, serves as a key building block for creating novel molecular architectures with potential therapeutic applications.
The compound is a precursor for the synthesis of novel molecular scaffolds designed to interact with biological targets. The pyrazole ring, for instance, is a well-known "privileged scaffold" in drug discovery, appearing in numerous approved drugs. google.com By using this compound, medicinal chemists can introduce the bulky, lipophilic cyclohexylmethyl group onto this scaffold. This modification can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific biological target.
Recent research has highlighted the synthesis of various hydrazine-based scaffolds with potent biological activities. For example, novel carbazole (B46965) hydrazine-carbothioamide scaffolds have been developed and shown to possess antioxidant and anticancer properties. nih.gov Similarly, other synthesized hydrazine derivatives have been investigated as potent inhibitors of enzymes like Vascular Adhesion Protein-1 (VAP-1), which is implicated in inflammatory diseases. nih.gov The incorporation of the cyclohexylmethyl group via this compound offers a rational strategy to modify such scaffolds to enhance their therapeutic potential.
Table 2: Examples of Pharmaceutical Scaffolds Derived from Hydrazine Precursors
| Precursor Type | Resulting Scaffold | Potential Therapeutic Area |
|---|---|---|
| Hydrazine Derivative | Pyrazole | Anti-inflammatory, Anticancer, Antidiabetic google.com |
| Hydrazine Derivative | Carbazole-thio-semicarbazide | Anticancer, Antioxidant, Antimicrobial nih.gov |
| Hydrazine Derivative | Indazole | Anti-melanoma (in prodrugs) nih.gov |
The hydrazine functional group is a key component in the design of modern drug delivery systems, including prodrugs and bioconjugates. A prodrug is an inactive or less active molecule that is converted into an active drug in vivo. The hydrazine moiety can be used to form a hydrazone bond with a ketone or aldehyde group present on a parent drug molecule. nih.gov This hydrazone linkage is often designed to be stable at physiological pH but cleavable in the acidic microenvironment of tumors or within cellular lysosomes, releasing the active drug at the target site. google.comnih.gov A study on a potential anti-melanoma prodrug utilized a hydrazine linker to connect a phenolic activator with a nitrogen mustard effector. nih.gov
In the field of bioconjugation, hydrazine derivatives act as bifunctional linkers to attach cytotoxic drugs to targeting moieties like monoclonal antibodies, creating antibody-drug conjugates (ADCs). google.comnih.gov The hydrazine group on the linker reacts with the drug to form a hydrazone, while another functional group on the linker attaches to the antibody. This approach allows for the targeted delivery of potent drugs to cancer cells, minimizing systemic toxicity. Furthermore, hydrazine-based reagents like hydrazine acetate (B1210297) are used in the multi-step synthesis of complex biomolecules, such as oligosaccharides, for cleaving protecting groups under mild conditions that preserve other sensitive functionalities, showcasing their importance in the broader field of bioconjugate chemistry. acs.org
Catalytic Applications in Organic Transformations
While hydrazine and its derivatives are most commonly employed as reagents or building blocks, they also have applications related to catalysis. Direct catalytic use of this compound itself is not widely documented. However, its role as a precursor in the synthesis of ligands for metal catalysts represents a significant potential application. Hydrazine derivatives can be used to synthesize more complex molecules, such as bidentate or polydentate ligands, which can then coordinate with transition metals (e.g., iridium, ruthenium, nickel) to form active catalysts. researchgate.net These catalysts can be used in a variety of organic transformations, including hydrogenation and cross-coupling reactions. organic-chemistry.org
The development of catalysts for the decomposition of hydrazine-based fuels is an area of intense research, although in this context, the hydrazine is the substance being acted upon, not the catalyst. chemrxiv.orgmdpi.com The fundamental chemistry of hydrazine derivatives as good ligands suggests that this compound can be a starting material for creating novel ligand environments for catalytic metal centers, thereby influencing the efficiency and selectivity of chemical reactions. researchgate.net
Q & A
Basic: What are the standard synthetic routes for (Cyclohexylmethyl)hydrazine hydrochloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves reacting cyclohexylmethylamine with hydrazine hydrate in the presence of hydrochloric acid under controlled reflux conditions . To optimize purity:
- Use stoichiometric excess of hydrazine hydrate (1.5–2.0 equivalents) to minimize unreacted amine byproducts.
- Purify via recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity, as confirmed by HPLC .
- Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/methanol 4:1) to detect intermediates.
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation and oxidation . Stability studies indicate:
- Degradation <5% over 12 months when stored in amber glass vials.
- Avoid exposure to light or heat (>30°C), which accelerates decomposition into cyclohexanecarboxaldehyde and hydrazine byproducts .
Advanced: What analytical techniques are recommended to resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Discrepancies in reactivity (e.g., with carbonyl vs. alkyl halides) arise from steric hindrance of the cyclohexylmethyl group. To clarify:
- Use NMR titration to quantify nucleophilicity (e.g., competition experiments with 4-nitrobenzyl chloride).
- Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers .
- Validate with kinetic studies (pseudo-first-order conditions) to compare rate constants across substrates .
Advanced: How does the cyclohexylmethyl group influence the compound’s biological activity compared to other hydrazine derivatives?
Methodological Answer:
The cyclohexylmethyl moiety enhances lipophilicity (logP ≈ 1.8, calculated via ChemAxon), improving membrane permeability in cell-based assays . Contrast with phenyl-substituted analogs:
- Cyclohexylmethyl vs. Phenyl: 2.5-fold higher IC50 in in vitro enzyme inhibition assays (e.g., monoamine oxidase), attributed to reduced π-π stacking .
- Solubility trade-off: While more lipophilic, solubility in PBS decreases to 12 mM (vs. 45 mM for phenyl derivatives), requiring DMSO co-solvent in biological studies .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, goggles) due to acute toxicity (H302+H312+H332) .
- Neutralize spills with 10% acetic acid, followed by sodium bicarbonate, to avoid hazardous hydrazine gas release .
- Monitor air quality with NIOSH Method 3518 (HPLC-UV detection after PMA derivatization) to ensure workplace exposure <0.1 ppm .
Advanced: What computational strategies can predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack efficiency .
- Reactivity Descriptors: Calculate Fukui indices (using Gaussian 16) to identify electrophilic/nucleophilic sites .
- Machine Learning: Train models on PubChem data (≥50 hydrazine derivatives) to correlate substituents with reaction yields .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Proteomics: Used to modify lysine residues via hydrazone linkage for protein crosslinking studies .
- Enzyme Inhibition: Acts as a reversible inhibitor of copper-dependent amine oxidases (Ki = 8.3 µM) in neurodegenerative disease models .
- Prodrug Synthesis: Conjugated to ketone-bearing anticancer agents (e.g., doxorubicin analogs) for pH-sensitive release .
Advanced: How can isotopic labeling (e.g., ¹⁵N) of this compound enhance mechanistic studies?
Methodological Answer:
- Synthesize ¹⁵N-labeled analogs using ¹⁵N-hydrazine hydrate in the reaction .
- Applications:
- Track metabolic fate via LC-MS in rodent models.
- Elucidate reaction intermediates in heterocycle synthesis (e.g., pyrazoles) using ¹H-¹⁵N HMBC NMR .
Basic: What spectroscopic data are essential for characterizing this compound?
Methodological Answer:
- ¹H NMR (D2O, 400 MHz): δ 1.2–1.8 (m, cyclohexyl CH2), 2.5 (t, J = 7 Hz, CH2NH), 7.2 (br s, NH2) .
- FT-IR: N-H stretch at 3250 cm⁻¹, N-N stretch at 1120 cm⁻¹ .
- ESI-MS: m/z 149.1 [M-Cl]+ .
Advanced: How do halogen substituents on analogous hydrazine derivatives affect comparative structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF3): Increase electrophilicity, enhancing reactivity in cyclocondensation (e.g., 20% higher yield vs. methyl-substituted analogs) .
- Steric Effects: Bromine at the para position reduces inhibitory potency (e.g., 10-fold lower MAO-B affinity) due to hindered active-site binding .
- Data Table:
| Substituent | MAO-B IC50 (µM) | LogP |
|---|---|---|
| -CH2C6H11 | 8.3 | 1.8 |
| -CF3 | 5.1 | 2.1 |
| -Br | 83.0 | 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
